SCH900353
Beschreibung
Significance of Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation in Disease Pathogenesis
The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling module essential for regulating a myriad of cellular processes, including cell proliferation, differentiation, motility, stress response, survival, and apoptosis mdpi.com. Comprising a cascade of sequentially activated protein kinases (RAS-RAF-MEK-ERK), this pathway acts as a crucial transducer of signals from the cell surface to the nucleus researchgate.net.
Aberrant activation or dysregulation of the MAPK pathway is a well-established driver in the pathogenesis of numerous diseases. In oncology, its widespread activation by various extracellular stimuli is strongly associated with uncontrolled proliferation, invasion, and migration of cancer cells researchgate.netplos.org. Mutations in upstream components like RAS or RAF family members can lead to persistent activation of the MAPK pathway, promoting rapid tumor growth, increased cell survival, and resistance to apoptosis plos.orgaacrjournals.orgoncotarget.com. For instance, activating mutations in RAS family members (KRAS, NRAS, HRAS) are prevalent in approximately 30% of all human cancers, with high incidence in pancreatic and colorectal cancers plos.orgaacrjournals.org.
Beyond cancer, MAPK pathway dysregulation contributes to a spectrum of other pathologies. A group of rare congenital disorders known as RASopathies, characterized by dysregulated RAS-MAPK signaling, manifest with craniofacial anomalies, heart defects, short stature, and variable neurodevelopmental deficits ashpublications.org. Furthermore, the MAPK pathway has been implicated in cardiovascular diseases, modulating processes such as inflammation, fibrosis, apoptosis, autophagy, and endothelial dysfunction, and playing a regulatory role in conditions like heart failure, cardiac hypertrophy, atherosclerosis, and myocardial ischemia–reperfusion injury mdpi.com. Dysregulation of this pathway can also disrupt metabolic homeostasis, contributing to the development of metabolic syndrome, obesity, and diabetes .
Rationale for Targeting Extracellular Signal-Regulated Kinase (ERK) in Research
Given the central role of the MAPK pathway in disease pathogenesis, targeting its components represents a compelling therapeutic strategy. Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2), located at the distal end of this cascade, are particularly attractive targets for anticancer drug development because they rarely undergo mutations themselves, acting as a convergence point for various upstream mitogenic signals researchgate.netplos.orgresearchgate.nettandfonline.com.
Inhibiting ERK offers significant potential, especially in overcoming drug resistance mechanisms that frequently emerge with therapies targeting upstream MAPK components. Reactivation of ERK signaling is a common mechanism of acquired resistance to BRAF and MEK inhibitors, driven by bypass mechanisms such as RAS mutations, receptor tyrosine kinase (RTK) upregulation, BRAF splice variants, and MEK1/2 mutations aacrjournals.orgallenpress.comoncotarget.com. By directly inhibiting ERK, researchers aim to circumvent these upstream resistance pathways and provide broader and more durable therapeutic benefits aacrjournals.orgoncotarget.com.
The rationale for targeting ERK extends beyond acquired resistance in melanoma, positioning ERK inhibitors as a rational cornerstone therapy for any tumor type harboring known drivers of the MAPK pathway aacrjournals.org. Specific blockade of the ERK pathway is anticipated to yield not only anti-proliferative effects but also anti-metastatic and anti-angiogenic effects in tumor cells, by influencing processes like cell-cell contact disruption, motility, and the expression of matrix metalloproteinases researchgate.nettandfonline.com. Preclinical studies have demonstrated that ERK inhibitors can suppress tumor cell growth and induce apoptosis tandfonline.comnih.gov.
Historical Context of SCH900353 (MK-8353) Development as an ERK Inhibitor
This compound, also known as MK-8353, emerged from a concerted effort to develop potent and orally bioavailable inhibitors of ERK1/2 researchgate.netguidetomalariapharmacology.orgnih.gov. Its development by Merck was driven by the need for an ERK inhibitor with improved pharmacokinetic properties compared to earlier preclinical tool compounds researchgate.netnih.gov.
A significant precursor to MK-8353 was SCH772984, a unique ERK1/2 inhibitor characterized by its dual mechanism of action nih.gov. SCH772984 not only binds to and inhibits the intrinsic kinase activity of ERK1/2 but also induces a conformational change that prevents ERK1/2 phosphorylation and activation by upstream kinases like MEK researchgate.netnih.gov. This dual mechanism of action, combining catalytic inhibition with prevention of activation, provided a strong foundation for subsequent drug development. SCH772984 demonstrated potent and selective inhibition of ERK1 and ERK2 activity, with IC50 values of 4 nM and 1 nM, respectively nih.gov. Preclinical studies with SCH772984 showed sustained inhibition of downstream effectors of ERK1/2 signaling, transient inhibition of MEK-mediated ERK phosphorylation, decreased cell proliferation, and increased apoptosis in BRAF/RAS-mutant melanoma and colon cancer cell lines nih.gov. It also suppressed proliferation in cell lines that had developed secondary resistance to BRAF/MEK inhibitors nih.gov.
Building upon the promising activity of SCH772984, MK-8353 (this compound) was developed as an indazole-pyrrolidine derivative. Through careful structure-based drug design, including the insertion of a 3(S)-thiomethyl substitution of the pyrrolidine (B122466) core to retard amide metabolism, MK-8353 achieved significantly improved oral bioavailability across multiple species researchgate.netmdpi.com. Crucially, MK-8353 retained the dual-mechanism inhibition of ERK1/2, displaying potent activity in the low nanomolar range (IC50) and no cross-inhibition of MEK1/2 researchgate.netmdpi.com. Preclinically, MK-8353 exhibited similar selectivity and potency to SCH772984, demonstrating comparable antitumor activity across various preclinical models nih.gov.
Overview of this compound's Role in Preclinical Oncology Investigations
This compound (MK-8353) has been extensively investigated in preclinical oncology models, demonstrating its potential as a potent and selective Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) inhibitor. As an orally bioavailable, adenosine (B11128) triphosphate-competitive small molecule, MK-8353 inhibits the catalytic activity of ERK1 and ERK2 and induces a conformational change that prevents their phosphorylation and activation by Mitogen-Activated Protein Kinase Kinase (MEK) researchgate.net.
Preclinical studies have consistently shown MK-8353's robust antitumor activity across a range of human cancer xenograft models researchgate.netnih.gov. Its efficacy has been particularly noted in MAPK-activated tumor models, where oral treatment with MK-8353 resulted in significant anti-tumor activity researchgate.net.
A key finding from preclinical investigations is MK-8353's ability to suppress the proliferation of cancer cell lines that have developed secondary resistance to BRAF and MEK inhibitors nih.gov. This is a critical advantage, as reactivation of ERK signaling is a common mechanism of resistance to these upstream MAPK pathway inhibitors aacrjournals.orgoncotarget.com.
Detailed research findings illustrate the compound's impact on downstream signaling. For example, treatment of Colo-205 colon cancer xenografts with MK-8353 at doses of 30–60 mg/kg resulted in significant inhibition of phosphorylated ERK (pERK), as detected by immunoblot analysis of tumor tissue lysates nih.gov. While ERK1/2 activity showed some rebound after 10–12 hours, the initial inhibition was profound nih.gov.
The preclinical efficacy data for MK-8353 are summarized in the table below:
| Preclinical Efficacy Parameter | Value | Source |
| ERK1/2 IC50 (in vitro, low nM range) | Potent, low nanomolar range | researchgate.net |
| Inhibition of MEK1/2 cross-inhibition | No cross-inhibition | researchgate.net |
| Tumor Growth Inhibition/Regression (in vivo xenograft models) | At least 50% tumor growth inhibition or regression in 83% of human cancer xenograft models tested, at 60 mg/kg twice daily oral gavage. | nih.gov |
| Activity in BRAF/MEK inhibitor-resistant cell lines | Suppressed proliferation in melanoma and colorectal cancer cell lines that developed secondary resistance to BRAF/MEK inhibitors. | nih.gov |
| Inhibition of pERK in Colo-205 xenografts | Significant inhibition of pERK at 30–60 mg/kg, detected as early as 1 hour post-dose. | nih.gov |
| Potency and Selectivity vs. SCH772984 | Comparable | nih.gov |
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
SCH900353; SCH-900353; SCH 900353; MK-8353; MK 8353; MK8353.; NONE |
Herkunft des Produkts |
United States |
Molecular and Cellular Pharmacology of Sch900353
Target Identification and Characterization
Specificity for Extracellular Signal-Regulated Kinase 1 (ERK1/MAPK3) and Extracellular Signal-Regulated Kinase 2 (ERK2/MAPK1)
SCH900353 is recognized as a selective and potent inhibitor primarily targeting Extracellular Signal-Regulated Kinase 1 (ERK1), also known as Mitogen-Activated Protein Kinase 3 (MAPK3), and Extracellular Signal-Regulated Kinase 2 (ERK2), also known as Mitogen-Activated Protein Kinase 1 (MAPK1) selleckchem.comselleckchem.comchemietek.com. ERK1 and ERK2 are highly homologous, sharing approximately 85% sequence identity, and are critical effector kinases within the MAPK/ERK signaling cascade sinobiological.comoup.comatlasgeneticsoncology.org. This pathway is fundamental for various cellular processes, including proliferation, differentiation, and survival mdpi.com. This compound's action is directed against both activated forms of these kinases selleckchem.comselleckchem.comchemietek.com.
Inhibition Potency Against Activated and Non-Activated ERK Isoforms in Cellular and Cell-Free Assays
The inhibition potency of this compound is summarized in the table below:
| Target | Assay Type | IC50 (nM) | Reference |
| Activated ERK1 | IMAP kinase assay | 23.0 | selleckchem.comselleckchem.comchemietek.com |
| Activated ERK2 | IMAP kinase assay | 8.8 | selleckchem.comselleckchem.comchemietek.com |
| Non-activated ERK2 | MEK1-ERK2-coupled assay | 0.5 | selleckchem.comselleckchem.comchemietek.com |
| Active/Inactive ERK1 | General | 20 | selleckchem.com |
| Active/Inactive ERK2 | General | 7 | selleckchem.com |
Kinase Selectivity Profiling Across the Human Kinome
To assess its specificity, this compound has undergone extensive kinase selectivity profiling across a broad panel of human kinases. In a panel comprising 227 human kinases, this compound demonstrated high selectivity selleckchem.comchemietek.com. At a concentration of 0.1 μM, no additional kinase in the panel was inhibited by more than 35% selleckchem.com. At a higher concentration of 1.0 μM, only three kinases—CLK2, FLT4, and Aurora B—showed inhibition exceeding 50% selleckchem.com. This broad selectivity profiling is crucial in drug discovery to minimize off-target effects and enhance the therapeutic window of a compound reactionbiology.comnih.gov. The human kinome consists of over 500 protein kinases, and achieving high selectivity is a significant challenge in kinase inhibitor development revvity.com.
The kinase selectivity profile of this compound is detailed below:
| Concentration | Inhibition Threshold | Number of Kinases Inhibited > Threshold | Specific Kinases Inhibited > Threshold | Reference |
| 0.1 μM | > 35% | 0 | None | selleckchem.com |
| 1.0 μM | > 50% | 3 | CLK2, FLT4, Aurora B | selleckchem.com |
Mechanism of Action of this compound
Dual Mechanism of ERK Inhibition: Catalytic Activity and Phosphorylation Prevention
This compound operates through a distinctive dual mechanism of action to inhibit ERK1/2, distinguishing it from inhibitors that solely target catalytic activity researchgate.netacs.orgnih.govresearchgate.net. This dual mechanism involves:
Inhibition of Catalytic Activity (IOC): this compound binds to the ATP pocket of ERK1/2, thereby directly inhibiting the intrinsic kinase activity of the enzymes researchgate.netacs.orgresearchgate.net. This prevents ERK from phosphorylating its downstream substrates, such as RSK chemietek.comresearchgate.net.
Prevention of Activation (POA): In addition to catalytic inhibition, this compound also prevents the activating phosphorylation of ERK1/2 at its Thr-Glu-Tyr (TEY) motif by upstream kinases, specifically MEK1/2 selleckchem.comresearchgate.netacs.orgnih.govresearchgate.net. This dual engagement is believed to result in more sustained pathway inhibition and a more profound suppression of ERK1/2-dependent gene expression compared to inhibitors that only target catalytic activity researchgate.net.
Conformational Changes Induced by this compound Binding to ERK1/2
A key aspect of this compound's dual mechanism is its ability to induce specific conformational changes in ERK1/2 upon binding nih.govresearchgate.net. When this compound binds to ERK1/2, it alters the conformation of the glycine-rich loop within the kinase researchgate.net. This conformational alteration is crucial as it directly impedes the ability of MEK1/2 to phosphorylate the activation loop of ERK1/2 at the TEY motif nih.govresearchgate.net. The phosphorylation of these threonine and tyrosine residues is essential for the full activation and subsequent reorganization of the ERK active site oup.comatlasgeneticsoncology.orgfrontiersin.orgoup.comnih.gov. By stabilizing ERK in a catalytically inactive form and preventing its activating phosphorylation, this compound ensures a comprehensive and durable inhibition of the ERK signaling pathway researchgate.net.
Preclinical Efficacy Studies of Sch900353
In Vitro Research Models and Anticancer Activity
In vitro studies have demonstrated SCH900353's ability to inhibit cancer cell proliferation, induce apoptosis, and affect cell cycle progression, particularly in cell lines driven by oncogenic mutations in the MAPK pathway.
Cell Proliferation Inhibition in Oncogene-Mutated Cancer Cell Lines
This compound effectively inhibits the in vitro proliferation of a range of cancer cell lines harboring mutations in key oncogenes, including those with BRAF and RAS mutations chemietek.comsydlabs.com. Its inhibitory potency against activated ERK1 and ERK2 is characterized by IC50 values of 23.0 nM and 8.8 nM, respectively, in IMAP kinase assays chemietek.comsydlabs.comselleckchem.com. For nonactivated ERK2, the IC50 is 0.5 nM chemietek.comsydlabs.comselleckchem.com. Complete suppression of phosphorylated ERK1 (pERK1) and pERK2 has been observed at concentrations as low as 30 nM in A2058 cells chemietek.comsydlabs.com.
Table 1: In Vitro Kinase Inhibition by this compound
| Target | IC50 (nM) | Assay Type |
| Activated ERK1 | 23.0 | IMAP kinase assay |
| Activated ERK2 | 8.8 | IMAP kinase assay |
| Nonactivated ERK2 | 0.5 | MEK1-ERK2-coupled |
BRAF-Mutant Cancer Cell Lines (e.g., A2058, Colo-205, SK-MEL-28, Malme-3M, A375)
This compound has shown significant activity in BRAF-mutant cancer cell lines. It inhibits the proliferation of BRAFV600-mutant cell lines, including A2058, Colo-205, SK-MEL-28, and A375 chemietek.comresearchgate.netsydlabs.comselleckchem.comnih.gov. For instance, in A2058 human BRAFV600E-mutant melanoma cells, a concentration-dependent decrease in both pERK and ribosomal S6 kinase (pRSK) was observed, with complete suppression of pERK1 and pERK2 at 30 nM chemietek.comresearchgate.netsydlabs.com. This demonstrates the compound's ability to effectively suppress downstream signaling in BRAF-driven malignancies.
RAS-Mutant Cancer Cell Lines (e.g., HT-29, NCI-H292, A-549, 8505C, SW-626, Calu-6)
Beyond BRAF mutations, this compound also inhibits the in vitro proliferation of a panel of RAS-mutant cancer cell lines chemietek.comsydlabs.com. The RAS-RAF-MEK-ERK pathway is frequently dysregulated in human cancers due to mutations in RAS genes researchgate.net. While specific IC50 values for every listed RAS-mutant cell line are not detailed in the provided search results, the compound's general efficacy against this class of mutations highlights its broad potential against MAPK pathway-driven cancers chemietek.comsydlabs.com. For example, other ERK inhibitors have shown anti-proliferative activity in KRAS-mutant colorectal and pancreatic cell lines, and in A549 (KRAS G12C mutant) cell lines nih.govacs.org.
Effects on Apoptosis Induction and Cell Cycle Progression in Preclinical Cell Models
Preclinical studies have demonstrated that this compound (MK-8353) is capable of inducing apoptosis and cell cycle arrest in vitro harvard.edu. The ERK pathway plays a crucial role in regulating cellular processes such as apoptosis and cell proliferation researchgate.netresearchgate.net. SCH772984, a precursor compound with similar selectivity and potency to MK-8353, was shown to lead to decreased cell proliferation and increased apoptosis in BRAF/RAS-mutant melanoma and colon cancer cell lines nih.gov. This suggests that this compound exerts its anticancer effects partly through the modulation of these fundamental cellular processes, pushing cancer cells towards programmed cell death and inhibiting uncontrolled division.
Efficacy in Cell Lines Exhibiting Acquired Resistance to Upstream MAPK Inhibitors
A significant challenge in targeted cancer therapy is the development of acquired resistance to existing inhibitors. This compound (MK-8353) has demonstrated efficacy in cell lines that have developed resistance to BRAF and MEK1/2 inhibitors researchgate.netnih.govnih.govoncotarget.com. Inhibition of ERK is considered a promising strategy to overcome such resistance, as it can prevent the reactivation of the MAPK pathway, which often occurs through bypass mechanisms following treatment with upstream inhibitors nih.govoncotarget.com. SCH772984, the preclinical tool compound from which MK-8353 was developed, successfully suppressed the proliferation of melanoma and colorectal cancer cell lines that had acquired secondary resistance to BRAF/MEK inhibitors nih.gov. This highlights this compound's potential to address a critical clinical need in patients who have progressed on other MAPK pathway-targeted therapies.
In Vivo Research Models and Antitumor Efficacy
This compound has also exhibited robust antitumor efficacy in various in vivo research models. It displays significant antitumor activity against BRAFV600-mutant Colo-205 colon cancer models and BRAFV600-mutant SK-MEL-28 melanoma models chemietek.comsydlabs.comselleckchem.com. These xenograft models, established by implanting human cancer cell lines into immunodeficient mice, are crucial for evaluating drug efficacy in a living system championsoncology.com. MK-8353 (this compound) has been shown to induce tumor growth inhibition or regression across several human cancer xenograft models nih.gov. This consistent efficacy in relevant preclinical animal models supports its potential as a therapeutic agent.
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model (Mutation) | Animal Model | Observed Efficacy |
| Colo-205 (BRAFV600-mutant colon cancer) | Athymic nude mice nih.gov | Antitumor efficacy, tumor growth inhibition chemietek.comsydlabs.comselleckchem.comnih.gov |
| SK-MEL-28 (BRAFV600-mutant melanoma) | SCID mice nih.gov | Antitumor efficacy, tumor growth inhibition/regression chemietek.comsydlabs.comselleckchem.comnih.gov |
| Various human cancer xenografts | Various mice models nih.gov | Tumor growth inhibition or regression nih.gov |
Orthotopic and Xenograft Animal Models of Cancer
Preclinical investigations have extensively evaluated the antitumor activity of this compound in various in vivo cancer models, including those with specific oncogenic mutations.
BRAF-Mutant Xenograft Models (e.g., Colo-205 colon cancer, SK-MEL-28 melanoma)
This compound has demonstrated significant in vivo antitumor efficacy in BRAFV600-mutant xenograft models, specifically the Colo-205 colon cancer and SK-MEL-28 melanoma models guidetopharmacology.orgprobechem.comchemietek.com. In these models, this compound inhibited tumor growth in a dose-dependent manner following oral gavage, administered twice daily selleckchem.comnih.gov. A dose of 30 mg/kg (mpk) significantly inhibited the growth of both Colo-205 and SK-MEL-28 models, while a higher dose of 60 mg/kg led to tumor regressions selleckchem.comnih.gov.
RAS-Mutant Xenograft Models
Beyond BRAF-mutant models, this compound has shown activity against RAS-mutant cancer cell lines in vitro guidetopharmacology.orgprobechem.comnih.govchemietek.com. In preclinical animal studies, MK-8353 (this compound) at a dose of 60 mg/kg (p.o., bid) induced at least 50% tumor growth inhibition or regression in 83% of animal models, which included those bearing MIA PaCa-2 and Calu-6 cells medchemexpress.com. MIA PaCa-2 and Calu-6 are known to harbor RAS mutations, indicating this compound's potential efficacy in RAS-driven cancers medchemexpress.comacs.org.
Assessment of Tumor Growth Inhibition and Regression in Preclinical Animal Studies
The assessment of this compound's antitumor activity in preclinical animal studies consistently revealed its capacity to induce substantial tumor growth inhibition and, in some cases, regression. As noted, a 60 mg/kg dose of MK-8353 administered orally twice daily resulted in at least 50% tumor growth inhibition or regression across 83% of tested animal models, encompassing cell lines such as LOX, Colo-205, MIA PaCa-2, and Calu-6 medchemexpress.com. Specifically in BRAFV600-mutant Colo-205 colon cancer and SK-MEL-28 melanoma xenograft models, the 30 mg/kg dose significantly inhibited tumor growth, while the 60 mg/kg dose led to observable tumor regressions selleckchem.comnih.gov.
Evaluation of Antitumor Activity Across Various Preclinical Cancer Models
This compound exhibits potent antitumor activity across a diverse panel of preclinical cancer cell lines. Its efficacy has been demonstrated in melanoma (Malme-3M), colon cancer (Colo-205), lung cancer (NCI-H292, A-549), thyroid cancer (8505C), and ovarian cancer (SW-626) medchemexpress.com. The half-maximal effective concentrations (EC50s) for inhibiting proliferation in these cell lines are detailed in Table 1 medchemexpress.com.
Table 1: EC50 Values for this compound in Various Preclinical Cancer Cell Lines medchemexpress.com
| Cell Line (Cancer Type) | EC50 (nM) |
| Malme-3M (Melanoma) | 21 |
| Colo-205 (Colon) | 19 |
| NCI-H292 (Lung) | 130 |
| A-549 (NSCLC) | 230 |
| 8505C (Thyroid) | 210 |
| SW-626 (Ovarian) | 108 |
Comparative Preclinical Analysis with Related Inhibitors
Comparison of Selectivity and Potency with SCH772984 and other ERK Inhibitors
This compound (MK-8353) has been rigorously compared with other ERK inhibitors, particularly SCH772984, due to their structural and mechanistic similarities.
Selectivity: this compound demonstrates excellent kinase selectivity, inhibiting fewer than 4 out of 227 human kinases by more than 50% at a concentration of 1.0 µM. Specifically, only CLK2, FLT4, and Aurora B showed greater than 50% inhibition, and no other kinases were inhibited by more than 35% at 0.1 µM guidetopharmacology.orgprobechem.comselleckchem.comnih.govchemietek.commedchemexpress.com. SCH772984 also exhibits potent and selective inhibition of ERK1 and ERK2 nih.govnih.govmdpi.com.
Potency: The inhibitory potency of this compound against activated ERK1 and ERK2 has been determined through in vitro assays. It shows IC50 values of 23.0 nM for ERK1 and 8.8 nM for ERK2 probechem.comselleckchem.comnih.govchemietek.commedchemexpress.com. Furthermore, it inhibits nonactivated ERK2 with an IC50 of 0.5 nM probechem.comselleckchem.comchemietek.com. In comparison, SCH772984, a preclinical tool compound, exhibits IC50 values of 4 nM for ERK1 and 1 nM for ERK2 nih.govnih.govmdpi.com. While SCH772984 demonstrates slightly lower IC50 values, this compound was developed to offer improved pharmacokinetic properties, which were a limitation of SCH772984 researchgate.netguidetopharmacology.orgguidetomalariapharmacology.orgguidetopharmacology.orgguidetopharmacology.orgmdpi.comnih.gov. Preclinically, this compound has shown comparable selectivity and potency to SCH772984 nih.gov. Both this compound and SCH772984 have demonstrated higher potency in cell-based assays compared to other ERK inhibitors currently in clinical development, such as ulixertinib (B1684335) (BVD-523) and CC-90003 nih.govacs.org.
Table 2: Comparison of Potency (IC50) for this compound and SCH772984 probechem.comselleckchem.comnih.govchemietek.commedchemexpress.comnih.govmdpi.com
| Compound | Target | IC50 (nM) |
| This compound | Activated ERK1 | 23.0 |
| This compound | Activated ERK2 | 8.8 |
| This compound | Nonactivated ERK2 | 0.5 |
| SCH772984 | ERK1 | 4 |
| SCH772984 | ERK2 | 1 |
Analysis of Comparative Antitumor Activity in Preclinical Models
This compound, also known as MK-8353, is an orally bioavailable, dual-mechanism inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound functions by inhibiting the catalytic activity of ERK1/2 and by inducing a conformational change that prevents its phosphorylation and activation by MEK citeab.commdpi.comnih.gov. This dual mechanism of action distinguishes it from other ERK inhibitors that primarily target the ATP-binding site nih.gov.
Preclinical investigations have demonstrated that this compound exhibits potent and selective inhibition of ERK1/2, with reported IC50 values of 20 nM for ERK1 and 7 nM for ERK2. Its efficacy extends to cellular contexts, where it produces a concentration-dependent decrease in both phosphorylated ERK (pERK) and phosphorylated ribosomal S6 kinase (pRSK), a downstream substrate of ERK1/2, in human A2058 BRAFV600E-mutant melanoma cells mdpi.com.
Comparative analyses indicate that this compound possesses similar selectivity and potency to SCH772984, an earlier preclinical ERK1/2 inhibitor tool compound, with comparable antitumor activity observed across various preclinical models nih.gov.
In Vitro Potency of this compound in Cancer Cell Lines
This compound has demonstrated inhibitory effects on the proliferation of various human cancer cell lines, particularly those with BRAF or RAS mutations, which are frequently associated with overactive MAPK pathways. The half-maximal inhibitory concentration (IC50) values for cell proliferation in specific cancer cell lines are presented in Table 1.
| Cell Line | Cancer Type | Mutation Status | Cell Proliferation IC50 (nM) |
| A2058 | Melanoma | BRAFV600E | 371 |
| HT-29 | Colorectal | BRAFV600E | 51 |
| Colo-205 | Colorectal | BRAFV600E | 23 |
In Vivo Antitumor Activity in Xenograft Models
The antitumor activity of this compound has been extensively evaluated in various human cancer xenograft models. In these models, this compound effectively inhibited tumor growth in a dose-dependent manner when administered via oral gavage twice daily nih.gov. Specifically, a dose of 30 mg/kg significantly inhibited tumor growth, while a higher dose of 60 mg/kg led to tumor regressions nih.gov.
| Treatment Regimen | Outcome in Xenograft Models | Percentage of Models with ≥50% Tumor Growth Inhibition or Regression |
| 60 mg/kg, oral gavage, twice daily | Tumor growth inhibition or regression | 83% nih.gov |
This compound has shown particular efficacy in several BRAF-mutant models. Furthermore, it has demonstrated effectiveness against cancer cell lines that have developed resistance to BRAF and MEK1/2 inhibitor therapies, suggesting its potential to overcome acquired drug resistance mechanisms mdpi.com. The compound also exhibits synergistic antiproliferative activity when combined with PI3K inhibitors in preclinical models.
Mechanisms of Resistance to Mapk Pathway Inhibition and Sch900353
Reactivation of ERK Signaling as a Primary Resistance Mechanism to Upstream Inhibitors
Reactivation of the MAPK pathway, specifically through sustained ERK activation, is the most common clinical drug resistance mechanism observed with upstream inhibitors like RAF and MEK inhibitors nih.govoaepublish.comaacrjournals.orgmdpi.comportlandpress.comnih.govbiorxiv.orgnih.govoncotarget.com. Approximately 80% of drug-resistant cases in BRAF(V600E)-harboring cancers involve pathway reactivation of ERK signaling oaepublish.com. This sustained activation of ERK is a chief point of convergence for various resistance mechanisms aacrjournals.org.
Table 1: Inhibitory Concentration (IC50) Values for SCH900353
| Target | Assay Type | IC50 (nM) | Source |
| Activated ERK1 | IMAP kinase assay | 23.0 | selleckchem.comadooq.com |
| Activated ERK2 | IMAP kinase assay | 8.8 | selleckchem.comadooq.com |
| Nonactivated ERK2 | MEK1-ERK2-coupled | 0.5 | selleckchem.comadooq.com |
| Active ERK1 | - | 20 | selleckchem.com |
| Active ERK2 | - | 7 | selleckchem.com |
This compound is a potent and selective inhibitor of both active and inactive ERK1 and ERK2 kinases selleckchem.com. In addition to inhibiting kinase activity, this compound also prevents the phosphorylation of ERK by MEK selleckchem.com.
Oncogenic bypass mechanisms enable cancer cells to reactivate ERK signaling despite inhibition of upstream components. These mechanisms often involve the activation of alternative pathways or components that bypass the inhibited target. Key examples include:
Receptor Tyrosine Kinase (RTK) Overexpression/Upregulation: Overexpression or upregulation of RTKs such as Platelet-Derived Growth Factor Receptor beta (PDGFRβ), Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), MET, and Insulin-like Growth Factor 1 Receptor (IGF-1R) can lead to resistance oaepublish.comaacrjournals.orgportlandpress.comnih.govbiorxiv.orgmdpi.comresearchgate.netascopubs.orgmdpi.comoncotarget.comembopress.org. Activation of these RTKs can stimulate RAS, which in turn activates the CRAF-MEK-ERK signaling cascade, thereby bypassing the BRAF(V600E)-dependence for cancer cell growth oaepublish.comnih.gov. For instance, enhanced activation of FGFR3 has been linked to RAS and MAPK activation, conferring vemurafenib (B611658) resistance nih.gov.
RAS Mutations: Mutations in RAS are a significant cause of resistance to RAF inhibitors oaepublish.comaacrjournals.orgnih.govnih.govresearchgate.net. These mutations constitutively activate the MAPK pathway, functioning similarly to RTK alterations oaepublish.comnih.gov. NRAS mutations, in particular, are a common mechanism of acquired resistance to RAF inhibitors aacrjournals.orgnih.govnih.govmdpi.commdpi.comoncotarget.comresearchgate.netsandiego.eduaacrjournals.org.
NF1 Inactivation: The neurofibromin 1 (NF1) gene encodes a RAS-GTPase activating protein (RAS-GAP) and acts as a tumor suppressor oaepublish.commdpi.commdpi.com. Inactivation or loss of function mutations in NF1 lead to increased activity of the NRAS protein, resulting in constitutive activation of both the MAPK and PI3K/AKT pathways, and consequently, resistance to MAPK inhibitors oaepublish.combiorxiv.orgnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govaacrjournals.org.
MAP3K8 (COT) Upregulation/Amplification: Increased expression or amplification of MAP3K8 (also known as COT) can cause reactivation of the MAPK pathway and resistance aacrjournals.orgmdpi.commdpi.com.
The MAPK pathway is subject to intricate negative feedback regulation, which is essential for maintaining cellular homeostasis mdpi.comontosight.aiucd.ienih.govnih.gov. Downstream effectors of ERK signaling, such as dual-specificity phosphatases (DUSPs) like DUSP4 and DUSP6, and Sprouty (SPRY) proteins (SPRY2/4), are induced by ERK and act to dephosphorylate and inactivate MAPKs or sequester upstream activators, respectively aacrjournals.orgmdpi.combiorxiv.orgembopress.orgsandiego.eduontosight.ainih.govbiorxiv.org. Inhibitory phosphorylation of upstream components like SOS1 and RAF also contributes to negative feedback embopress.orgnih.govbiorxiv.org.
When upstream components of the MAPK pathway (e.g., RAF or MEK) are inhibited, these negative feedback loops can be relieved mdpi.comsandiego.eduucd.ienih.govnih.govthno.org. This relief allows for the reactivation of ERK signaling, thereby attenuating the inhibitory effect of the drug and contributing to resistance mdpi.comsandiego.edunih.govnih.gov. For instance, BRAF inhibition can suppress oncogenic ERK signals but simultaneously relieve ERK-dependent negative feedback on RTKs, leading to strong EGFR stimulation and drug resistance biorxiv.org. The mammalian MAPK/ERK pathway exhibits properties of a negative feedback amplifier, where the feedback loops can confer robustness to perturbations, explaining why some cells are resistant to inhibition at certain points in the pathway ucd.ie.
Oncogenic Bypass Mechanisms Leading to ERK Reactivation
Molecular Alterations Conferring Resistance in Preclinical Settings
Beyond bypass mechanisms and feedback loop dysregulation, specific molecular alterations within the MAPK pathway components themselves can confer resistance.
RAF Mutations: Secondary mutations in BRAF have been identified that confer resistance to RAF inhibitors. For example, BRAF L505H and L514V mutations have been reported to induce ERK signaling and promote RAF dimer formation, leading to resistance to dabrafenib (B601069) oaepublish.comnih.gov. Aberrantly spliced BRAF(V600E) variants can also emerge, resulting in truncated BRAF forms that enhance dimerization with wild-type RAF kinases and induce paradoxical MAPK pathway reactivation in the presence of RAF inhibitors aacrjournals.orgascopubs.orgmdpi.comoncotarget.comsandiego.edupnas.org. Increased expression of mutated BRAF kinase has also been observed in resistant melanoma clones ascopubs.org.
MEK Mutations: Constitutively active mutations in MEK1 and MEK2 have been identified as mechanisms of resistance to RAF and MEK inhibitors oaepublish.comaacrjournals.orgnih.govoncotarget.comresearchgate.netnih.gov. These mutations can maintain MEK activity despite drug presence, leading to sustained ERK activation.
ERK Mutations: Mutations in ERK1 and ERK2 can directly confer resistance to MAPK pathway inhibitors, including RAF/MEK inhibitors and ERK inhibitors themselves aacrjournals.orgresearchgate.net. These mutations can maintain ERK kinase activity even when MEK-dependent phosphorylation is decreased by MEK inhibitors aacrjournals.org. Furthermore, genomic amplification of MAPK1 (encoding ERK1) has been shown to cause aberrant activation of ERK signaling, mediating resistance to EGFR kinase inhibitors nih.gov.
As discussed in Section 4.1.1, the activation of upstream components is a significant mechanism of resistance.
NRAS Mutations: Activating mutations in NRAS are a frequently observed mechanism of acquired resistance to RAF inhibitors, leading to sustained MAPK pathway activation aacrjournals.orgnih.govnih.govmdpi.commdpi.comoncotarget.comresearchgate.netsandiego.eduaacrjournals.org.
NF1 Inactivation: Loss of NF1 function, either through mutation or reduced expression, promotes resistance by leading to increased RAS activity and subsequent constitutive activation of the MAPK pathway oaepublish.combiorxiv.orgnih.govmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govaacrjournals.org.
RTK Activation: Overexpression or activation of various RTKs (e.g., EGFR, PDGFRβ, FGFR3, MET, IGF-1R, ERBB3) can reactivate the MAPK pathway downstream of the inhibited target, thereby conferring resistance oaepublish.comaacrjournals.orgportlandpress.comnih.govbiorxiv.orgmdpi.comresearchgate.netascopubs.orgmdpi.comoncotarget.comembopress.org. This often leads to RAS activation and subsequent MAPK reactivation nih.gov.
Increased RAF activity, independent of upstream RAS activation, can also lead to resistance:
Truncated RAF Forms: Aberrant (truncated) splice variants of BRAF(V600E) have been identified that lead to constitutive dimerization and activation of RAF, making cells resistant to RAF inhibitors ascopubs.orgoncotarget.comsandiego.edupnas.org. These truncated forms can interact with RAS more effectively or lead to RAS-independent dimerization, driving downstream MEK/ERK signaling ascopubs.orgoncotarget.comnih.gov. Genomic rearrangements resulting in truncated RAF1 and BRAF proteins have also been shown to confer resistance to RTK-targeted therapy by rendering RAF kinases constitutively active nih.gov.
RAF Dimerization and Paradoxical Activation: First-generation RAF inhibitors, while effective against mutant BRAF(V600E) monomers, can paradoxically activate the MAPK pathway in cells with elevated upstream signaling or wild-type BRAF nih.govascopubs.orgoncotarget.comsandiego.eduthno.orgnih.govpnas.orgaacrjournals.org. This occurs because the inhibitors can induce or enhance the formation of RAF dimers (homo- or heterodimers, e.g., BRAF-CRAF), leading to trans-activation of the uninhibited protomer and subsequent ERK activation ascopubs.orgoncotarget.comsandiego.eduthno.orgnih.govaacrjournals.org. This paradoxical activation is a significant challenge in RAF inhibitor therapy.
Activation of Upstream Components (e.g., NRAS, NF1, RTKs)
Strategies to Overcome Resistance in Preclinical Models
Resistance to MAPK pathway inhibitors is a multifaceted issue, often involving the reactivation of the MAPK/ERK pathway itself or the activation of alternative survival pathways researchgate.netuni.lu. Effective strategies to overcome this resistance in preclinical models frequently involve combination therapies, co-targeting multiple signaling pathways, and identifying novel molecular targets or feedback loops that drive resistance wikipedia.org. ERK inhibitors, such as this compound, are considered a viable approach to circumvent resistance because they directly target the downstream effector of the MAPK pathway, thereby preventing reactivation driven by various bypass mechanisms mims.comamericanelements.com.
Rational Combination Therapies with this compound
Rational combination therapies involving this compound aim to achieve more comprehensive and durable inhibition of oncogenic signaling, particularly in the context of acquired resistance to upstream MAPK inhibitors. This compound (MK-8353) functions as a dual mechanism ERK1/2 inhibitor, inhibiting both the catalytic activity of ERK1/2 and its phosphorylation by MEK guidetopharmacology.orgwikipedia.orgwikidata.org. This dual action is posited to more completely suppress MAPK pathway signaling and potentially overcome resistance mechanisms that reactivate ERK guidetopharmacology.org.
Preclinical studies have explored the efficacy of this compound in combination with other targeted agents. For instance, in an A549 non-small cell lung cancer (NSCLC) cell line model, which harbors a KRAS G12C mutation and showed reduced sensitivity to ERK1/2 inhibitor monotherapy, the combination of this compound (MK-8353) with the MEK1/2 inhibitor selumetinib (B1684332) demonstrated tumor regressions mdpi.com. This suggests that concurrent inhibition at different points within the MAPK pathway can enhance therapeutic efficacy and overcome resistance. Furthermore, earlier preclinical work with SCH772984, a compound with similar selectivity and potency to this compound but with less favorable pharmacokinetics, showed synergistic antiproliferative action when combined with the BRAF inhibitor vemurafenib in various melanoma cell lines nih.govmrc.ac.uk. This provides a strong rationale for combining ERK inhibitors with BRAF and/or MEK inhibitors to counteract acquired resistance that often culminates in ERK reactivation guidetomalariapharmacology.orgnih.gov.
Table 1: Preclinical Combination Therapy Outcomes with ERK Inhibitors
| Combination Therapy | Cancer Model | Key Finding | Source |
| This compound (MK-8353) + Selumetinib | A549 (KRAS G12C mutant) NSCLC cell line xenograft | Demonstrated tumor regressions (28% tumor regression) at 25 mg/kg for both compounds, compared to modest inhibition with monotherapy. | mdpi.com |
| SCH772984 + Vemurafenib | Various melanoma cell lines | Showed significantly more potent antiproliferative action than either agent alone. | nih.gov |
Identification of Novel Targets and Pathways to Circumvent Resistance
The development of resistance to MAPK pathway inhibition frequently involves the reactivation of ERK signaling through various genetic and epigenetic alterations uni.lunih.gov. Identifying and targeting these compensatory mechanisms or alternative pathways is crucial for circumventing resistance.
Key resistance mechanisms include:
MAPK Pathway Reactivation: This is a primary mechanism, often driven by secondary mutations in upstream regulators such as NRAS or by BRAF amplification (both wild-type and V600E) researchgate.netnih.govresearchgate.net. Mutations in MEK1/2 can also lead to pathway reactivation nih.govresearchgate.net.
Disruption of Feedback Regulation: Inhibition of ERK can disrupt negative feedback loops within the MAPK cascade, leading to the upregulation of receptor tyrosine kinases (RTKs) and enhanced RAS activity, which in turn reactivates the pathway wikipedia.orgciteab.com.
Activation of PI3K/AKT/mTOR Pathway: This pathway frequently mediates resistance, often activated by the loss of the tumor suppressor PTEN or by the upregulation of RTKs like EGFR or MET researchgate.netresearchgate.netciteab.comnih.govciteab.com. Preclinical data show that combining MAPK and PI3K/AKT/mTOR pathway inhibitors can lead to superior antitumor activity in BRAF V600E-mutant cell lines researchgate.net.
Notch Pathway Activation: Studies have indicated that the Notch pathway can be differentially activated in non-responder melanomas to ERK inhibitors. Co-inhibition of Notch and ERK has been shown to decrease viability in BRAF-V600E melanomas. Notch can stimulate various signaling pathways, including MAPK, PI3K, mTOR, and NFκβ, and may induce RAS signaling and a transcription program contributing to drug resistance mims.com.
Hippo/YAP Signaling Pathway: Research suggests that ERK1/2 inhibition can down-regulate the Hippo/YAP signaling pathway in human NSCLC cells, indicating this pathway as a potential novel target to explore for overcoming resistance.
The direct inhibition of ERK by compounds like this compound is considered a potent strategy because it targets the ultimate effector of the MAPK pathway, potentially bypassing many upstream resistance mechanisms and leading to maximal pathway suppression americanelements.com.
Adaptive Responses and Chronic Stress Response in Resistance Development
Tumors exhibit dynamic adaptive responses to targeted therapies, which can lead to the rapid development of resistance. These adaptive responses are a form of cellular reprogramming that allows cancer cells to survive and proliferate despite drug exposure.
Adaptive Resistance: This type of resistance can occur very early, sometimes within 24 hours of exposure to BRAF inhibitors wikidata.org. It is characterized by dynamic cellular reprogramming where feedback mechanisms are activated to reestablish MEK/ERK signaling citeab.com. This often involves the upregulation of receptor tyrosine kinases (RTKs) on the cell surface, which can then activate not only the ERK pathway but also other survival pathways like PI3K/Akt, thereby circumventing the initial drug-induced inhibition wikidata.org. These short-term adaptive changes highlight the plasticity of cancer cells and their ability to rewire signaling networks to maintain survival.
Drug Discovery and Preclinical Development Aspects of Sch900353
Rational Design and Optimization of SCH900353
The development of this compound (MK-8353) stemmed from the need for an improved ERK inhibitor, building upon the promising preclinical activity of its predecessor, SCH772984. SCH772984, a dual-mechanism ERK1/2 inhibitor, demonstrated potent and selective inhibition of ERK1 and ERK2 activity, with IC50 values of 4 nM and 1 nM, respectively. It effectively suppressed proliferation in BRAF/RAS-mutant melanoma and colon cancer cell lines and human cancer xenografts, even in models that had developed resistance to BRAF/MEK inhibitors nih.gov. However, SCH772984 suffered from poor pharmacokinetic (PK) properties researchgate.net.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) played a crucial role in the development of this compound. SBDD involves designing and optimizing the chemical structure of a drug based on the three-dimensional structure of its biological target, such as a protein gardp.orgresearchgate.netarxiv.orgnih.gov. This approach utilizes computational chemistry tools to identify or design new chemical compounds that can bind to the target, leading to its inhibition gardp.org. For ERK1/2 inhibitors, this often involves targeting the ATP binding pocket researchgate.netacs.org.
This compound was developed to improve the pharmacokinetic profile of SCH772984 nih.govnih.gov. The improvement was achieved through careful structure-based drug design, specifically by inserting a 3(S)-thiomethyl substitution onto the pyrrolidine (B122466) core of the scaffold nih.gov. This modification was intended to retard amide metabolism, thereby enhancing its pharmacokinetic performance nih.gov. The design aimed to create an orally bioavailable compound with comparable selectivity and potency to SCH772984 nih.gov.
Optimization of Inhibitor Properties for Enhanced Preclinical Performance
The optimization efforts for this compound focused on improving its drug-like properties, particularly its pharmacokinetics, while maintaining or enhancing its potency and selectivity acs.org. This compound is a potent and selective inhibitor of both active and inactive ERK1 and ERK2 kinases, with IC50 values of 20 nM and 7 nM, respectively selleckchem.com. In vitro, it inhibits activated ERK1 and ERK2 with IC50 values of 23.0 nM and 8.8 nM (IMAP kinase assay), and nonactivated ERK2 with an IC50 of 0.5 nM (MEK1-ERK2-coupled assay) selleckchem.com.
The compound demonstrated broad kinase selectivity over a panel of 227 human kinases, with no additional kinase inhibited by more than 35% at 0.1 µM concentration, and only three kinases (CLK2, FLT4, and Aurora B) inhibited by over 50% at 1.0 µM selleckchem.com. This selectivity is crucial for minimizing off-target effects.
In cell-based assays, this compound inhibited cell proliferation with IC50 values of 371 nM in A2058 cells, 51 nM in HT-29 cells, and 23 nM in Colo-205 cells selleckchem.com. Beyond inhibiting kinase activity, this compound also prevents the phosphorylation of ERK by MEK selleckchem.com.
Chemical Scaffold Modifications and Derivative Development
This compound (MK-8353) is an indazole-pyrrolidine derivative nih.gov. Its development involved modifications to the chemical scaffold of SCH772984 to achieve improved pharmacokinetic properties nih.govnih.gov. Specifically, the introduction of a 3(S)-thiomethyl substitution on the pyrrolidine core was a key chemical modification aimed at enhancing its metabolic stability and oral bioavailability researchgate.netnih.gov. This lead optimization, through focused structure-activity relationship (SAR) studies, led to the discovery of MK-8353 as a clinical candidate suitable for twice-daily oral dosing researchgate.net.
Preclinical Pharmacokinetic and Pharmacodynamic Evaluation
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluations are essential steps in drug development to characterize a compound's absorption, distribution, metabolism, and excretion (ADME) and its biological effects in animal models europa.eubiotechfarm.co.ilcreative-biolabs.comwuxiapptec.com. These studies help predict drug behavior in humans and support the design of efficacy and safety studies europa.eubiotechfarm.co.il.
In Vivo Absorption, Distribution, Metabolism Studies in Research Animals
The in vivo pharmacokinetics and metabolism of this compound (MK-8353) were extensively evaluated in various research animals, including male CD1 mice, Sprague Dawley (SD) rats, guinea pigs, beagle dogs, and cynomolgus monkeys selleckchem.com.
Absorption: this compound demonstrated acceptable oral bioavailability in mice, rats, and dogs, ranging from 23% to 80% selleckchem.com. However, its oral bioavailability was low in monkeys (2%) selleckchem.com. High permeability (135 nm/sec) was observed in Caco-2 cells, suggesting good intestinal absorption in humans selleckchem.com.
Distribution: After intravenous administration, this compound showed moderate clearance in all species except monkeys selleckchem.com. The steady-state volume of distribution (Vd) ranged from 0.9-3.3 L/kg in mice, dogs, and monkeys, while it was 0.1 L/kg in rats selleckchem.com. This indicates varying extents of distribution to tissues across species europa.eu.
Metabolism: The half-life of this compound ranged from 1.3 to 2.8 hours, and the mean residence time (MRT) ranged from 1.5 to 4.0 hours across species (excluding monkeys) selleckchem.com. In vitro studies indicated that this compound is metabolized by CYP3A4 and 2C8, with IC50 values of 1.7 µM and 3.5 µM, respectively selleckchem.com. This suggests a potential for drug-drug interactions if co-administered with drugs primarily metabolized by these enzymes selleckchem.com.
The following table summarizes the key preclinical pharmacokinetic parameters of this compound:
| Species | Oral Bioavailability (%) | Half-life (hr) (IV) | Mean Residence Time (hr) (IV) | Volume of Distribution (L/kg) (Steady-State) |
| CD1 Mice | 23-80% | 1.3-2.8 | 1.5-4.0 | 0.9-3.3 |
| SD Rats | 23-80% | 1.3-2.8 | 1.5-4.0 | 0.1 |
| Guinea Pigs | Not specified | 1.3-2.8 | 1.5-4.0 | Not specified |
| Beagle Dogs | 23-80% | 1.3-2.8 | 1.5-4.0 | 0.9-3.3 |
| Cynomolgus Monkeys | 2% | Not specified | Not specified | 0.9-3.3 |
| Caco-2 Cells | High Permeability (135 nm/sec) | N/A | N/A | N/A |
Correlation of Preclinical Exposure with Biological Activity and Pharmacodynamic Endpoints
Pharmacodynamic endpoints, such as the suppression of phosphorylated ERK (pERK) in tumor tissue, were correlated with drug exposure nih.govescholarship.org. Sustained dose-proportional suppression of pERK in tumor tissue required twice-daily dosing escholarship.org. Detection of pERK in skin biopsies by immunohistochemistry within 2-4 hours after this compound dosing was identified as a potential surrogate tissue pharmacodynamic biomarker for in vivo activity escholarship.org.
The pharmacokinetic analysis suggested that drug exposure (AUC0-24hours) for a dose range between 30 and 60 mg/kg, which corresponded to significant pERK inhibition and tumor growth inhibition/regression in preclinical models, was approximately 15.3–55 µM·h nih.gov. Sufficient exposure to this compound was noted that correlated with biological activity in preclinical data nih.govnih.gov.
Preclinical Efficacy in Xenograft Models:
| Xenograft Model | Dose (mg/kg, p.o. BID) | Efficacy Outcome |
| Various Human Cancer Xenografts | 30 | Significant Tumor Growth Inhibition nih.gov |
| Various Human Cancer Xenografts | 60 | Tumor Regression nih.gov |
| Overall (at 60 mg/kg) | 60 | ≥50% Tumor Growth Inhibition or Regression in 83% of models nih.gov |
Methodological Approaches in this compound Research
High-Throughput Screening and Validation Assays
While high-throughput screening (HTS) is a foundational methodology in modern drug discovery for identifying initial hit compounds from vast chemical libraries, the development of this compound did not originate from a de novo HTS campaign for this specific molecule. I mdpi.comcenmed.comharvard.edunstead, its discovery was primarily driven by a structure-based drug design strategy focused on optimizing the pharmacokinetic profile of an earlier ERK1/2 inhibitor lead, SCH772984. T mdpi.comcenmed.comharvard.eduhis optimization involved precise structural modifications, notably the introduction of a 3(S)-thiomethyl substitution within the pyrrolidine core, strategically designed to retard amide metabolism and thereby enhance oral bioavailability.
mdpi.comcenmed.comIn the broader context of drug discovery, HTS assays undergo rigorous validation to ensure their biological and pharmacological relevance, as well as their operational robustness. T windows.nethese assays are typically executed in high-density microtiter plate formats (e.g., 96-, 384-, or 1536-well plates) employing highly automated liquid handling and signal detection systems. V windows.netalidation assays utilize established statistical metrics, such as the Z-factor, to quantitatively assess assay quality, which reflects both the signal dynamic range and the variability inherent in the data.
In Vitro Cellular Assays (e.g., Cell Viability, Immunoblotting, Kinase Assays)
Comprehensive in vitro cellular assays were instrumental in characterizing the potency and elucidating the molecular mechanism of this compound. The compound demonstrated potent and selective inhibitory activity against ERK1 and ERK2, with reported half-maximal inhibitory concentration (IC50) values of 20 nM for ERK1 and 7 nM for ERK2.
mdpi.comTable 1: In Vitro Kinase Inhibition Potency of this compound
| Kinase | IC50 (nM) |
| ERK1 | 20 |
| ERK2 | 7 |
Cell viability assays were routinely employed to assess the compound's impact on cellular proliferation and survival. These assays are critical for evaluating the antiproliferative effects of kinase inhibitors across various cancer cell lines.
Immunoblotting techniques were extensively utilized to investigate the molecular consequences of this compound treatment on key signaling proteins. Studies revealed that this compound induced a concentration-dependent decrease in the phosphorylation levels of both ERK (pERK) and its downstream substrate, ribosomal S6 kinase (pRSK), specifically in human A2058 BRAF V600E-mutant melanoma cells. T mdpi.comhis observation provided direct evidence of its inhibitory effect on the MAPK pathway at the protein phosphorylation level.
Kinase assays, encompassing both biochemical and cell-based formats, were fundamental in quantifying the inhibitory activity of this compound against its target kinases. Cell-based kinase assays offer a more physiologically relevant environment, providing critical insights into how drug molecules interact with kinases within the complex cellular milieu. These assays can quantify kinase activity by measuring phosphorylation levels using specific antibodies or by assessing changes in cell survival in kinase-dependent cellular systems.
In Vivo Animal Model Setup and Assessment
The assessment in these in vivo models included the evaluation of tumor growth inhibition and the measurement of pharmacodynamic endpoints. Preclinical studies specifically indicated that this compound exhibited antitumor activity in BRAF V600-mutant melanoma models. Q mdpi.comuantitative pharmacology and pharmacometrics were applied to analyze the mouse preclinical data, revealing a significant correlation between the suppression of pERK in skin biopsies and pERK suppression within tumor samples. N harvard.eduotably, greater than 65% suppression of mean pERK protein expression in skin biopsies from tumor-bearing nude mice was found to correlate with over 95% suppression of pERK in tumor samples, suggesting a level of activity likely to translate to meaningful clinical outcomes.
harvard.eduTable 2: Summary of Key In Vivo Preclinical Findings for this compound
Future Directions and Research Opportunities for Sch900353
Further Elucidation of SCH900353's Molecular Interactions and Binding Dynamics
A critical area for future research involves a more detailed characterization of how this compound interacts with its target kinases, ERK1 and ERK2. This compound is known to induce a conformational change in ERK1/2 upon binding, which is key to its dual mechanism of action, preventing both catalytic activity and activation by MEK mdpi.comuni.lu. Further studies are needed to fully elucidate the structural mechanism of this remarkable selectivity and the precise nature of the induced conformational changes.
Advanced structural biology techniques, such as X-ray crystallography, can provide atomic-level insights into the binding modes of this compound with ERK1/2 and how these interactions lead to the observed conformational changes guidetopharmacology.orgharvard.edu. Complementary computational approaches, including molecular docking and molecular dynamics (MD) simulations, can be employed to predict binding stability, analyze the dynamic nature of these interactions, and identify key residues involved in ligand binding and protein conformational shifts guidetopharmacology.orgcenmed.com. Furthermore, biophysical methods like Fluorescence Proximity Sensing (FPS) and Isothermal Titration Calorimetry (ITC) offer valuable tools for real-time monitoring of binding events, kinetics, dynamics, and thermodynamic parameters (e.g., binding constant, enthalpy, entropy, free energy, and stoichiometry), providing comprehensive data essential for structure-activity relationship (SAR) studies and lead optimization fishersci.beharvard.edu.
Exploration of Novel Preclinical Combination Strategies Involving this compound
The emergence of resistance to targeted therapies underscores the importance of combination strategies. Preclinical studies have already shown the synergistic potential of this compound (or its analog SCH772984) when combined with other agents. For instance, combining ERK inhibitors with MEK inhibitors has demonstrated the ability to overcome acquired resistance to single-agent BRAF, MEK, or ERK inhibition uni.luresearchgate.net. Specifically, SCH772984, an analog of this compound, exhibited synergistic antiproliferative action when combined with vemurafenib (B611658), a BRAF inhibitor, and also delayed acquired resistance in BRAF-mutant melanoma cell lines uni.luresearchgate.net.
Beyond MAPK pathway inhibitors, dual inhibition of ERK and PI3K/mTOR pathways has proven effective in melanoma cell models with acquired resistance to BRAF inhibitors, leading to greater apoptosis compared to MEK/PI3K/mTOR inhibitor combinations researchgate.netwikipedia.org. In pancreatic cancer models with KRAS mutations, concurrent treatment with ERK inhibitors, including SCH772984 (an analog of this compound), and autophagy inhibitors like hydroxychloroquine, has shown synergistic anti-tumor activity . Future preclinical investigations could explore combinations of this compound with:
Immune checkpoint inhibitors: Given the potential for synergistic antitumor activity mdpi.comresearchgate.netnih.gov.
Other targeted therapies: Especially in contexts of acquired resistance to existing therapies or in cancers driven by specific oncogenic mutations beyond BRAF, such as KRAS mutations mims.comharvard.edu.
Novel therapeutic modalities: Such as epigenetic modifiers or agents targeting the tumor microenvironment.
Investigation of this compound in Emerging Preclinical Disease Models Beyond Current Focus
While this compound has shown promising preclinical activity in BRAF V600E-mutant melanoma and colorectal cancer mdpi.comuni.luamericanelements.comwikipedia.org, the broad role of the ERK pathway in approximately 30% of human cancers warrants its investigation in a wider array of preclinical disease models. This includes cancers driven by various RAS, BRAF, or MAP2K1 (MEK1) activating mutations harvard.edu.
Key areas for expanded preclinical investigation include:
KRAS-mutant cancers: Such as non-small cell lung cancer, pancreatic cancer, and other colorectal cancers, where ERK inhibitors may offer therapeutic options either as monotherapy or in combination mims.comharvard.edu.
Cancers with acquired resistance to other MAPK pathway inhibitors: This includes models where resistance arises from bypass mechanisms like receptor tyrosine kinase (RTK) upregulation, BRAF splice variants, or acquired MEK mutations uni.luresearchgate.netnih.gov.
Glioblastoma: As ERK is considered a potential therapeutic target in this aggressive brain tumor guidetopharmacology.org.
Patient-derived models: The use of patient-derived xenografts (PDX) and patient-derived organoids (PDOs) is crucial for more physiologically relevant preclinical testing, enabling better prediction of clinical responses and resistance mechanisms guidetopharmacology.orgmedchemexpress.com.
Development of Predictive Preclinical Biomarkers for Response and Resistance to ERK Inhibitors
Identifying robust predictive biomarkers is essential for patient selection and guiding effective therapeutic strategies. Future research should focus on discovering and validating preclinical biomarkers that can predict response to this compound and identify mechanisms of acquired resistance.
Potential areas of investigation for predictive preclinical biomarkers include:
ERK phosphorylation levels: While complex, further analysis of baseline and on-treatment ERK phosphorylation patterns could yield insights uni.lumedchemexpress.com.
Genomic and proteomic profiling: Comprehensive analysis of tumor samples to identify specific mutations (e.g., KRAS amplification, MEK mutations) or protein expression patterns (e.g., loss of BIM or Rb) that correlate with sensitivity or resistance uni.luresearchgate.netnih.gov.
Activation of compensatory pathways: Upregulation or activation of alternative signaling pathways, such as PI3K/AKT or Notch, can drive resistance to ERK inhibitors and could serve as predictive biomarkers for the need for combination therapies nih.gov.
Gene signatures: Exploration of specific gene expression signatures, such as the four-gene signature (AXL, IL6, EFEMP1, ETS1) linked to ERK signaling and MCL1 inhibitor resistance, could be expanded to predict sensitivity or resistance to ERK inhibitors nih.gov.
Application of Advanced Research Methodologies in this compound Studies
The application of cutting-edge research methodologies will accelerate the understanding and development of this compound.
Structural Biology: Continued use of X-ray crystallography and potentially cryo-electron microscopy (cryo-EM) to resolve high-resolution structures of ERK1/2 in complex with this compound, providing a detailed understanding of its binding interface and the conformational changes it induces guidetopharmacology.orgharvard.edu.
Computational Approaches: Integration of molecular docking, molecular dynamics simulations, and advanced machine learning algorithms (e.g., deep-learning context explanation networks) to predict and analyze ligand-protein interactions, binding affinities, and dynamic pocket geometries, aiding in lead optimization and understanding resistance mechanisms guidetopharmacology.orgcenmed.com.
Omics Technologies: Comprehensive 'omics' approaches, including transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound, identify novel targets, and uncover pathways involved in resistance or sensitivity mims.comnih.gov.
CRISPR/Cas9 Screening: High-throughput CRISPR/Cas9 genetic screens can systematically identify genes that, when perturbed, alter cellular sensitivity or resistance to this compound, revealing novel synthetic lethal interactions or resistance mechanisms mims.comguidetopharmacology.orgamericanelements.comamericanelements.com.
High-Throughput and High-Content Screening: For efficiently identifying novel synergistic drug combinations or resistance-modifying agents in a systematic manner.
Patient-Derived Models: Increased utilization of patient-derived xenografts (PDX) and patient-derived organoids (PDOs) provides more clinically relevant preclinical models for evaluating this compound's efficacy, identifying biomarkers, and testing combination therapies guidetopharmacology.orgmedchemexpress.com.
Advanced Imaging Techniques: Development and application of advanced imaging modalities for real-time, non-invasive monitoring of drug distribution, target engagement, and pharmacodynamic effects in preclinical models.
Biosensor-based Assays: Further development and application of biosensor technologies, such as Fluorescence Proximity Sensing (FPS), for real-time and label-free monitoring of molecular binding events, kinetics, and dynamics, offering deeper insights into this compound's interactions fishersci.be.
Isothermal Titration Calorimetry (ITC): Continued application of ITC to provide comprehensive thermodynamic data on binding interactions, which is crucial for understanding the driving forces behind this compound's binding to its targets and for guiding rational drug design harvard.edu.
Q & A
Q. What is the mechanism of action of SCH900353, and how does it selectively inhibit ERK1/2?
this compound is a potent, orally bioavailable ERK inhibitor that targets both activated and non-activated ERK isoforms. In vitro, it inhibits activated ERK1 and ERK2 with IC50 values of 23 nM and 8.8 nM, respectively (IMAP kinase assay). For non-activated ERK2, it achieves an IC50 of 0.5 nM in MEK1-ERK2-coupled assays . Methodologically, researchers should validate inhibition using kinase activity assays (e.g., IMAP) and confirm selectivity via broad-spectrum kinase profiling to rule off-target effects.
Q. What experimental models are commonly used to evaluate this compound’s efficacy in cancer research?
Preclinical studies employ cell lines with RAS/RAF mutations (e.g., BRAF<sup>V600E</sup> melanoma models) and xenograft mouse models. Key metrics include tumor growth inhibition, apoptosis markers (e.g., cleaved caspase-3), and ERK pathway suppression (phospho-RSK1/2 levels). Researchers should ensure models recapitulate ERK-dependent resistance mechanisms observed in clinical settings .
Q. How should researchers design dose-response experiments for this compound in vitro?
Use a logarithmic concentration range (e.g., 0.1–1000 nM) to capture IC50 values. Include positive controls (e.g., SCH772984) and measure downstream ERK targets (e.g., phospho-ERK, c-Fos) via Western blot. Normalize data to untreated controls and apply nonlinear regression models (e.g., four-parameter logistic curve) for potency calculations .
Advanced Research Questions
Q. How can this compound address resistance to RAS-MEK inhibitors in preclinical models?
this compound targets both upstream (MEK) and downstream (RSK) resistance nodes by inhibiting non-activated ERK2. In MEK-inhibitor-resistant models, combine this compound with MEK inhibitors (e.g., trametinib) and assess synergy via Chou-Talalay analysis. Monitor adaptive feedback loops (e.g., RTK upregulation) using phospho-proteomics .
Q. What strategies optimize this compound’s pharmacokinetic (PK) profile in in vivo studies?
Administer this compound orally at 10–30 mg/kg/day in murine models. Collect plasma/tissue samples at serial timepoints for LC-MS/MS quantification. Use non-compartmental analysis to calculate AUC, Cmax, and half-life. Adjust formulations (e.g., PEGylation) to enhance bioavailability if needed .
Q. How should researchers resolve contradictory data on this compound’s efficacy across cell lines?
Systematically validate cell line authenticity (STR profiling) and genetic backgrounds (e.g., KRAS/NRAS status). Use RNA-seq to identify co-occurring mutations (e.g., PI3K/AKT activation) that modulate ERK dependency. Cross-validate findings with orthogonal assays (e.g., CRISPR knockout of ERK1/2) .
Methodological and Analytical Considerations
Q. What are best practices for presenting this compound data in publications?
Q. How to assess this compound’s impact on ERK-dependent transcriptional programs?
Perform RNA-seq or NanoString analysis post-treatment. Focus on ERK-regulated genes (e.g., DUSP6, ETV4). Use gene set enrichment analysis (GSEA) to identify pathway modulation. Validate with qPCR or reporter assays (e.g., AP-1 luciferase) .
Ethical and Translational Guidance
Q. What clinical trial insights inform this compound’s preclinical development?
Phase 1 trials (NCT01358331) evaluated safety and MTD in advanced malignancies. Researchers should align preclinical dosing with human PK data and monitor on-target toxicities (e.g., skin rash) in animal models .
Q. How to integrate this compound into combination therapy studies?
Prioritize agents targeting parallel pathways (e.g., PI3K inhibitors) or resistance drivers (e.g., SHP2 inhibitors). Use factorial experimental designs to identify synergistic/antagonistic interactions. Validate with functional assays (e.g., 3D spheroid growth) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
